molecular formula C20H38O3 B14364802 1-[(2-Methylprop-1-EN-1-YL)oxy]-6-({6-[(2-methylprop-1-EN-1-YL)oxy]hexyl}oxy)hexane CAS No. 90819-54-8

1-[(2-Methylprop-1-EN-1-YL)oxy]-6-({6-[(2-methylprop-1-EN-1-YL)oxy]hexyl}oxy)hexane

Cat. No.: B14364802
CAS No.: 90819-54-8
M. Wt: 326.5 g/mol
InChI Key: BGOPXQUQIBHWFQ-UHFFFAOYSA-N
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Description

1-[(2-Methylprop-1-EN-1-YL)oxy]-6-({6-[(2-methylprop-1-EN-1-YL)oxy]hexyl}oxy)hexane is an organic compound characterized by its unique structure, which includes multiple ether linkages and alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylprop-1-EN-1-YL)oxy]-6-({6-[(2-methylprop-1-EN-1-YL)oxy]hexyl}oxy)hexane typically involves the reaction of 2-methylprop-1-en-1-ol with hexane-1,6-diol in the presence of an acid catalyst. The reaction proceeds through the formation of intermediate ethers, which are then further reacted to form the final product. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylprop-1-EN-1-YL)oxy]-6-({6-[(2-methylprop-1-EN-1-YL)oxy]hexyl}oxy)hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ether linkages in the compound can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[(2-Methylprop-1-EN-1-YL)oxy]-6-({6-[(2-methylprop-1-EN-1-YL)oxy]hexyl}oxy)hexane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Methylprop-1-EN-1-YL)oxy]-6-({6-[(2-methylprop-1-EN-1-YL)oxy]hexyl}oxy)hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ether linkages and alkyl groups allow it to interact with hydrophobic and hydrophilic regions of proteins, influencing their activity and function. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
  • [(2-methylprop-2-en-1-yl)oxy]benzene
  • {1-[(2-methylprop-2-en-1-yl)oxy]ethoxy}phosphonic acid

Uniqueness

1-[(2-Methylprop-1-EN-1-YL)oxy]-6-({6-[(2-methylprop-1-EN-1-YL)oxy]hexyl}oxy)hexane is unique due to its multiple ether linkages and the presence of alkyl groups, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with biological molecules or the formation of stable polymers.

Properties

CAS No.

90819-54-8

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

IUPAC Name

1-(2-methylprop-1-enoxy)-6-[6-(2-methylprop-1-enoxy)hexoxy]hexane

InChI

InChI=1S/C20H38O3/c1-19(2)17-22-15-11-7-5-9-13-21-14-10-6-8-12-16-23-18-20(3)4/h17-18H,5-16H2,1-4H3

InChI Key

BGOPXQUQIBHWFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=COCCCCCCOCCCCCCOC=C(C)C)C

Origin of Product

United States

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